4-fluoro-N-octylbenzenesulfonamide
Description
Properties
Molecular Formula |
C14H22FNO2S |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-fluoro-N-octylbenzenesulfonamide |
InChI |
InChI=1S/C14H22FNO2S/c1-2-3-4-5-6-7-12-16-19(17,18)14-10-8-13(15)9-11-14/h8-11,16H,2-7,12H2,1H3 |
InChI Key |
NWMAQXWNHYCEIE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Key Observations:
Lipophilicity and Toxicity: The octyl chain in 4-fluoro-N-octylbenzenesulfonamide enhances lipophilicity compared to the smaller dimethyl group in 4-fluoro-N,N-dimethylbenzenesulfonamide. The dimethyl analogue is explicitly noted as harmful via inhalation and dermal exposure . Chlorine and nitro groups in 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide introduce electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions compared to fluorine-containing analogues .
Biological Activity: N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide (C₁₃H₁₃FN₂O₃S) shares structural motifs with antimicrobial sulfonamides, such as the amino-methoxyphenyl group, which is critical for targeting bacterial enzymes . In contrast, the octyl chain in 4-fluoro-N-octylbenzenesulfonamide may enhance membrane penetration in Gram-negative bacteria .
Synthetic Challenges :
- The unexpected formation of the "double" sulfonamide in N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide highlights the sensitivity of sulfonamide synthesis to reaction conditions, such as competing sulfonylation pathways .
Structural Diversity and Functional Group Impact
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability compared to chlorine, which is bulkier and more polarizable. This distinction is evident in the comparison between 4-fluoro-N-octylbenzenesulfonamide and its chloro-nitro analogue .
- Shorter chains (e.g., methyl or ethyl) reduce steric hindrance but may limit tissue distribution .
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